2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both a piperidine and a pyrimidine ring. The presence of bromomethyl and fluorine substituents makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Bromomethylation: The piperidine derivative is then bromomethylated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield a reduced piperidine derivative .
Scientific Research Applications
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoropyrimidine moiety can interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromomethyl-piperidin-1-yl)-pyrimidine: Similar structure but lacks the fluorine substituent.
2-(3-Chloromethyl-piperidin-1-yl)-5-fluoropyrimidine: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
The presence of both bromomethyl and fluorine substituents in 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine makes it unique compared to its analogs. These substituents enhance its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[3-(bromomethyl)piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c11-4-8-2-1-3-15(7-8)10-13-5-9(12)6-14-10/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHWBCVLSVKLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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